(S)-1-(1H-Indazol-4-yl)ethan-1-amine
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Overview
Description
(S)-1-(1H-Indazol-4-yl)ethan-1-amine is a chiral compound featuring an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound’s chirality arises from the presence of a stereocenter at the ethanamine moiety. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Indazol-4-yl)ethan-1-amine typically involves the construction of the indazole ring followed by the introduction of the ethanamine side chain. Common synthetic routes may include:
Cyclization Reactions: Starting from ortho-substituted anilines and hydrazines to form the indazole core.
Chiral Resolution: Using chiral catalysts or resolving agents to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:
Catalytic Hydrogenation: To introduce the amine group.
Enzymatic Resolution: To achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1H-Indazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of any functional groups present on the indazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions on the indazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated indazole derivatives, while substitution reactions could introduce various functional groups onto the indazole ring.
Scientific Research Applications
(S)-1-(1H-Indazol-4-yl)ethan-1-amine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(1H-Indazol-4-yl)ethan-1-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds with similar indazole structures but different substituents.
Chiral Amines: Compounds with similar chiral centers but different aromatic rings.
Uniqueness
(S)-1-(1H-Indazol-4-yl)ethan-1-amine’s uniqueness lies in its specific combination of the indazole ring and the chiral ethanamine moiety, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1S)-1-(1H-indazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)7-3-2-4-9-8(7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
PZHSBPNNDBCETB-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C2C=NNC2=CC=C1)N |
Canonical SMILES |
CC(C1=C2C=NNC2=CC=C1)N |
Origin of Product |
United States |
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